REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[C:6]([F:8])[C:5]([F:9])=[CH:4][C:3]=1[OH:10].Cl[CH2:12][C:13](Cl)=[O:14].C([O-])([O-])=O.[K+].[K+]>>[F:8][C:6]1[C:5]([F:9])=[CH:4][C:3]2[O:10][CH2:12][C:13](=[O:14])[NH:1][C:2]=2[CH:7]=1 |f:2.3.4|
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Name
|
|
Quantity
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2.67 g
|
Type
|
reactant
|
Smiles
|
NC1=C(C=C(C(=C1)F)F)O
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Name
|
|
Quantity
|
2.28 g
|
Type
|
reactant
|
Smiles
|
ClCC(=O)Cl
|
Name
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|
Quantity
|
5.34 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
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Details
|
Purified by column chromatography (SiO2; heptanes/EtOAc 4:1 to 1:1)
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Name
|
|
Type
|
product
|
Smiles
|
FC=1C(=CC2=C(NC(CO2)=O)C1)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.17 g | |
YIELD: PERCENTYIELD | 64% | |
YIELD: CALCULATEDPERCENTYIELD | 63.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |